molecular formula C9H10F2N2OS B12227088 3,3-difluoro-N-(5-methyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide

3,3-difluoro-N-(5-methyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide

Cat. No.: B12227088
M. Wt: 232.25 g/mol
InChI Key: LJIGFGIHEJQVNK-UHFFFAOYSA-N
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Description

3,3-difluoro-N-(5-methyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide is a synthetic organic compound that features a cyclobutane ring substituted with difluoro and carboxamide groups, as well as a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-N-(5-methyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving a suitable diene and dienophile under controlled conditions.

    Introduction of Difluoro Groups: The difluoro groups can be introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Thiazole Ring Formation: The thiazole ring can be synthesized through a condensation reaction between a thioamide and an α-haloketone.

    Coupling of Thiazole and Cyclobutane Rings: The final step involves coupling the thiazole ring with the cyclobutane ring through an amide bond formation reaction, typically using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3,3-difluoro-N-(5-methyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LAH) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Mechanism of Action

The mechanism of action of 3,3-difluoro-N-(5-methyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-difluoro-N-(5-methyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide is unique due to its combination of a difluorinated cyclobutane ring and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H10F2N2OS

Molecular Weight

232.25 g/mol

IUPAC Name

3,3-difluoro-N-(5-methyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide

InChI

InChI=1S/C9H10F2N2OS/c1-5-4-12-8(15-5)13-7(14)6-2-9(10,11)3-6/h4,6H,2-3H2,1H3,(H,12,13,14)

InChI Key

LJIGFGIHEJQVNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2CC(C2)(F)F

Origin of Product

United States

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